Acide L-2,3-diaminopropionique

Vue d'ensemble

Description

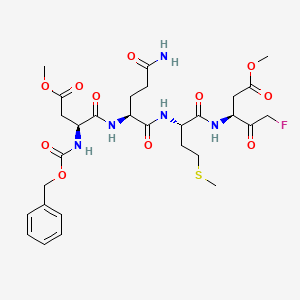

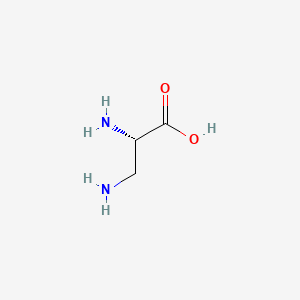

L'acide diaminopropanoïque, en particulier l'acide 2,3-diaminopropanoïque, est un acide aminé non protéinogène. Il se trouve dans certains métabolites secondaires, dont la zwittermicine A et la tuberactinomycine . Ce composé est connu pour sa structure unique, qui comprend deux groupes amino liés à un squelette à trois carbones, ce qui en fait un sujet intéressant pour diverses études scientifiques.

Applications De Recherche Scientifique

L'acide diaminopropanoïque a de nombreuses applications en recherche scientifique :

Industrie : La structure unique du composé le rend précieux dans le développement de biosenseurs et d'autres outils analytiques.

Mécanisme d'action

Le mécanisme par lequel l'acide diaminopropanoïque exerce ses effets implique son interaction avec diverses enzymes et cibles moléculaires. Par exemple, dans la biosynthèse de la staphyloferrine B, l'acide diaminopropanoïque est synthétisé par les enzymes SbnA et SbnB, qui fonctionnent ensemble comme une L-Dap synthase . Ce processus est crucial pour la croissance du Staphylococcus aureus en restriction de fer .

Mécanisme D'action

Target of Action

L-2,3-Diaminopropionic acid, also known as (S)-2,3-Diaminopropanoic acid, is a competitive inhibitor of the enzyme cystathionase . Cystathionase plays a crucial role in the transsulfuration pathway, which is involved in the metabolism of sulfur-containing amino acids.

Mode of Action

L-2,3-Diaminopropionic acid interacts with its target, cystathionase, by competing with the enzyme’s natural substrate. This interaction inhibits the normal function of cystathionase, thereby affecting the metabolic processes that rely on this enzyme .

Biochemical Pathways

The primary biochemical pathway affected by L-2,3-Diaminopropionic acid is the transsulfuration pathway. This pathway is responsible for the conversion of the sulfur-containing amino acid methionine into cysteine. By inhibiting cystathionase, L-2,3-Diaminopropionic acid disrupts this pathway, potentially leading to altered levels of sulfur-containing amino acids within the cell .

Result of Action

The inhibition of cystathionase by L-2,3-Diaminopropionic acid can lead to significant changes at the molecular and cellular levels. These changes may include altered levels of sulfur-containing amino acids, which could potentially affect a variety of cellular functions, including protein synthesis and antioxidant defenses .

Analyse Biochimique

Biochemical Properties

L-2,3-Diaminopropanoic acid is synthesized by the enzymes SbnA and SbnB, which are encoded by the staphyloferrin B biosynthetic gene cluster . This amino acid is a crucial component of the siderophore structure, and its synthesis is essential for the production of staphyloferrin B .

Cellular Effects

The synthesis of L-2,3-Diaminopropanoic acid and its incorporation into staphyloferrin B has a significant impact on the iron-restricted growth of Staphylococcus aureus . The inability to synthesize L-2,3-Diaminopropanoic acid results in the loss of staphyloferrin B synthesis, which in turn affects the growth of the bacteria under iron-restricted conditions .

Molecular Mechanism

The enzymes SbnA and SbnB function together in the synthesis of L-2,3-Diaminopropanoic acid . SbnA is similar to cysteine synthase enzymes, while SbnB shows similarity to amino acid dehydrogenases and ornithine cyclodeaminases . Together, they are proposed to function as an L-Dap synthase in the S. aureus cell .

Temporal Effects in Laboratory Settings

The stability and degradation of L-2,3-Diaminopropanoic acid over time in laboratory settings have not been explicitly reported in the literature. It is known that the inability to synthesize this amino acid results in the loss of staphyloferrin B synthesis .

Metabolic Pathways

L-2,3-Diaminopropanoic acid is involved in the biosynthesis of staphyloferrin B, a siderophore produced by Staphylococcus aureus . The enzymes SbnA and SbnB, which are involved in the synthesis of this amino acid, are encoded within the staphyloferrin B biosynthetic gene cluster .

Subcellular Localization

The subcellular localization of L-2,3-Diaminopropanoic acid is not explicitly reported in the literature. The enzymes involved in its synthesis, SbnA and SbnB, are likely localized in the cytoplasm where they participate in the biosynthesis of staphyloferrin B .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide diaminopropanoïque peut être synthétisé par plusieurs méthodes. Une approche courante implique l'amination réductrice d'un aldéhyde dérivé de la sérine. Ce processus utilise des amines primaires et des sulfonamides, assisté par l'acide de Lewis isopropoxyde de titane . Le groupe carboxyle requis est installé en oxydant la fonction alcoolique de 2,3-diaminopropanols portant des groupes protecteurs tels que le tosyle ou le benzyle .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de l'acide diaminopropanoïque ne soient pas largement documentées, les stratégies de synthèse développées en laboratoire peuvent être adaptées à des applications industrielles. L'utilisation d'esters méthyliques protégés orthogonalement et de techniques d'amination réductrice sont susceptibles d'être adaptées à une production à plus grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : L'acide diaminopropanoïque subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les groupes amino du composé le rendent réactif envers les électrophiles, permettant la formation d'amides et d'autres dérivés .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant l'acide diaminopropanoïque comprennent le phosphate de pyridoxal pour l'amination, l'isopropoxyde de titane pour l'amination réductrice et des agents oxydants comme l'acide trichloroisocyanurique pour l'installation du groupe carboxyle .

Principaux produits : Les principaux produits formés à partir de réactions impliquant l'acide diaminopropanoïque comprennent divers dérivés protégés, tels que les nucleoaminoacides protégés par le Fmoc, qui sont utilisés dans la synthèse des nucleopeptides .

Comparaison Avec Des Composés Similaires

L'acide diaminopropanoïque peut être comparé à d'autres acides aminés non protéinogènes, tels que :

Acide diaminobutyrique : Structure similaire mais avec un squelette à quatre carbones.

Acide diaminopimélique : Contient une chaîne carbonée plus longue et est impliqué dans la synthèse de la paroi cellulaire bactérienne.

Ornithine : Un autre acide aminé non protéinogène avec un rôle fonctionnel différent dans le cycle de l'urée.

L'unicité de l'acide diaminopropanoïque réside dans sa structure et sa réactivité spécifiques, ce qui en fait un composé polyvalent dans divers domaines scientifiques .

Propriétés

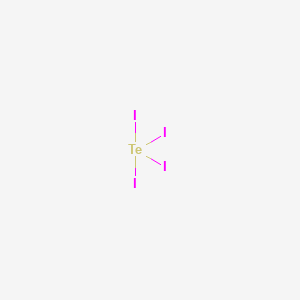

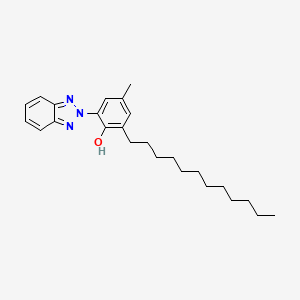

IUPAC Name |

(2S)-2,3-diaminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c4-1-2(5)3(6)7/h2H,1,4-5H2,(H,6,7)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECYZEOJVXMISF-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193328 | |

| Record name | L-Alanine, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,3-Diaminopropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4033-39-0 | |

| Record name | L-α,β-Diaminopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4033-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diaminopropionic acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004033390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanine, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIAMINOPROPIONIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE1TUV83JA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-Diaminopropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While L-Dap itself might not have a single specific target, its incorporation into larger molecules, such as peptides, can significantly alter their interactions. For instance, in the case of antimicrobial peptides, substituting L-amino acids with L-Dap has been shown to increase stability against proteases and affect their activity. [] In another study, L-Dap was used as a building block in a platinum(II)-dendrimer conjugate, impacting the cellular distribution and DNA binding properties of the complex. []

ANone:- Molecular Formula: C3H8N2O2- Molecular Weight: 104.11 g/mol

A: L-Dap is a key building block in the biosynthesis of several natural products, including capreomycin, viomycin, and staphyloferrin B. Research has identified two enzymes, CmnB and CmnK, involved in L-Dap formation. CmnB catalyzes the condensation of O-phospho-L-serine and L-glutamic acid, while CmnK facilitates the oxidative hydrolysis of the resulting intermediate to yield L-Dap. [, ]

A: The presence of two amino groups and one carboxylic acid group in L-Dap allows for diverse chemical modifications and incorporation into peptides and other complex structures. For example, it can be used as a branching unit in the synthesis of branched peptides, influencing their copper(II) binding properties. []

A: Research has demonstrated that incorporating D-amino acids and unnatural amino acids, such as L-Dap, into antimicrobial peptides can improve their resistance to proteolytic degradation. This is a crucial factor in enhancing the stability and efficacy of these peptides in biological systems. []

A: L-Dap has been explored as a component in drug delivery systems. For instance, it has been incorporated into platinum(II)-dendrimer conjugates designed for targeted drug delivery. These conjugates leverage the unique properties of L-Dap to influence cellular uptake, localization, and drug release. []

A: L-Dap, specifically its β-N-oxalyl derivative (β-ODAP), is a neurotoxin found in Lathyrus sativus (grass pea). This poses a significant concern for food safety, as excessive consumption of grass pea can lead to neurolathyrism. Research has focused on developing processing techniques to reduce β-ODAP levels in grass pea products. [, , ]

A: Several analytical methods have been employed to detect and quantify L-Dap and its derivatives. These include high-performance liquid chromatography (HPLC) [, , ], thin-layer chromatography (TLC) [], and colorimetric assays. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.